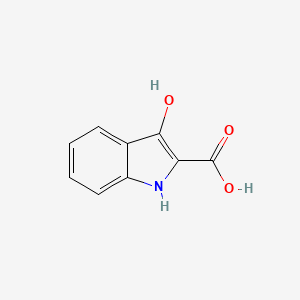

3-Hydroxy-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-hydroxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-3-1-2-4-6(5)10-7(8)9(12)13/h1-4,10-11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMXMODDEDUGKDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716056 | |

| Record name | 3-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-93-8 | |

| Record name | 3-Hydroxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-1H-indole-2-carboxylic Acid: Core Properties and Scientific Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Hydroxy-1H-indole-2-carboxylic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide expert insights into the causality behind experimental choices and to ensure the trustworthiness of the presented information through authoritative references.

Core Molecular Characteristics

This compound, a derivative of the indole scaffold, is a molecule of significant interest in medicinal chemistry and organic synthesis. The indole ring system is a prevalent motif in numerous natural products and pharmacologically active compounds. The strategic placement of a hydroxyl group at the C3-position and a carboxylic acid at the C2-position imparts unique chemical and physical properties that are critical for its reactivity and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while a CAS number has been assigned to this compound, detailed experimental data in the public domain is limited. The presented data is a combination of available information and predicted properties based on the analysis of structurally similar indole-2-carboxylic acid derivatives.

| Property | Value | Source/Comment |

| CAS Number | 6245-93-8 | [1] |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| Appearance | Expected to be a solid. | Based on related indole carboxylic acids. |

| Melting Point | Not explicitly reported. Indole-2-carboxylic acid has a melting point of 202-206 °C. | The hydroxyl group may influence the melting point through intermolecular hydrogen bonding. |

| Solubility | Expected to be sparingly soluble in water and soluble in organic solvents like ethanol and DMF. | Indole-2-carboxylic acids are generally soluble in organic solvents.[2] Octahydro-1H-indole-2-carboxylic acid is practically insoluble in water.[3] |

| pKa | Not explicitly reported. | The carboxylic acid proton is expected to be acidic, while the N-H proton is weakly acidic. The phenolic hydroxyl group will also have a characteristic pKa. |

Tautomerism: The Keto-Enol Equilibrium

A crucial aspect of the chemistry of 3-hydroxyindoles is the existence of keto-enol tautomerism. This compound can exist in equilibrium with its keto tautomer, 3-oxo-2,3-dihydro-1H-indole-2-carboxylic acid. The position of this equilibrium is influenced by the solvent, pH, and the presence of other substituents on the indole ring. This dynamic behavior is fundamental to its reactivity and must be considered in any synthetic or biological application.

Caption: Proposed Fischer indole synthesis workflow.

Step-by-Step Protocol:

-

Hydrazone Formation:

-

Dissolve o-hydrazinophenol in a suitable solvent such as ethanol or acetic acid.

-

Add an equimolar amount of pyruvic acid to the solution.

-

Stir the mixture at room temperature or with gentle heating to facilitate the formation of the corresponding hydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Fischer Indolization (Cyclization):

-

To the hydrazone solution, add a strong acid catalyst such as sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride. The choice of catalyst can significantly impact the reaction yield and selectivity.

-

Heat the reaction mixture to a temperature typically ranging from 80°C to 150°C. The optimal temperature will depend on the specific substrates and catalyst used.

-

The acid catalyzes a-[2][2]sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring.

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water.

-

The crude product may precipitate out of the solution. Collect the solid by filtration.

-

If the product remains in solution, extract it with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Spectroscopic Characterization: A Fingerprint of the Molecule

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not provided in the search results, the expected key features based on its structure are outlined below.

Expected Spectroscopic Data

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | - Aromatic protons on the benzene ring (multiplets in the range of δ 7.0-8.0 ppm).- A broad singlet for the N-H proton (typically downfield, > δ 10 ppm).- A broad singlet for the carboxylic acid proton (typically very downfield, > δ 12 ppm).- A singlet for the C3-OH proton (chemical shift can be variable and may exchange with D₂O). |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid (δ ~160-170 ppm).- Carbons of the indole ring (in the aromatic region, δ ~100-140 ppm).- The C3 carbon bearing the hydroxyl group will be shifted downfield. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band from the carboxylic acid (around 3000 cm⁻¹).- A broad O-H stretching band from the phenolic hydroxyl group (around 3200-3600 cm⁻¹).- An N-H stretching band (around 3300-3500 cm⁻¹).- A C=O stretching band from the carboxylic acid (around 1680-1710 cm⁻¹). |

| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 177.16. |

Reactivity and Potential Applications

The unique arrangement of functional groups in this compound dictates its reactivity and opens avenues for various applications, particularly in the realm of drug discovery.

Key Reactive Sites

Caption: Key reactive sites of this compound.

-

Carboxylic Acid (C2): This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These modifications are crucial for modulating the pharmacokinetic properties of potential drug candidates. [2]* Hydroxyl Group (C3): The phenolic hydroxyl group can be derivatized through etherification or esterification, providing another handle for structural modification.

-

Indole Nitrogen (N1): The N-H proton can be substituted through alkylation or acylation, which can influence the electronic properties and biological activity of the molecule.

-

Indole Ring: The indole nucleus is susceptible to electrophilic substitution, although the directing effects of the existing substituents will influence the position of further functionalization.

Potential Biological and Pharmacological Significance

Derivatives of indole-2-carboxylic acid have shown a wide range of biological activities, suggesting that this compound could serve as a valuable scaffold for the development of new therapeutic agents.

-

Antiviral Activity: Indole-2-carboxylic acid derivatives have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. [4]The core structure chelates essential metal ions in the enzyme's active site.

-

Neuroprotection: Certain indole-2-carboxylic acid derivatives act as antagonists of the NMDA receptor, which is implicated in neurotoxic damage. [2]This suggests potential applications in treating neurodegenerative diseases.

-

Anti-inflammatory and Anti-asthmatic Agents: 3-Substituted 1H-indole-2-carboxylic acid derivatives have been discovered as selective antagonists of the CysLT1 receptor, which plays a role in asthma and other inflammatory conditions. [5]* Precursor for Complex Molecules: The indole-2-carboxylic acid moiety is a key starting material for the synthesis of more complex pharmaceutical compounds. [3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

This compound is a molecule with significant untapped potential. While detailed experimental data is currently sparse, its structural features strongly suggest its utility as a versatile building block in medicinal chemistry. Future research should focus on the development of efficient and scalable synthetic routes, thorough characterization of its physicochemical and spectroscopic properties, and exploration of its biological activities across various therapeutic areas. The insights provided in this guide, grounded in the established chemistry of related indole derivatives, offer a solid foundation for researchers to embark on the exploration of this promising compound.

References

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. [Link]

-

Tryptophan. Wikipedia. [Link]

- Indole-2-carboxylic acid derivatives.

-

Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PubMed Central. [Link]

-

Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. American Chemical Society. [Link]

-

Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. [Link]

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. [Link]

Sources

- 1. 6245-93-8|this compound|BLD Pharm [bldpharm.com]

- 2. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Hydroxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1H-indole-2-carboxylic acid, a fascinating heterocyclic compound, stands as a molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its indole core is a privileged scaffold, found in a multitude of biologically active natural products and synthetic pharmaceuticals. The strategic placement of both a hydroxyl and a carboxylic acid group on this bicyclic aromatic system imparts a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules and a potential pharmacophore in its own right. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, offering insights into its structure, properties, and the experimental methodologies employed for its characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related indole derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its reactivity and stability.

Molecular Structure and Identity

The structure of this compound is characterized by an indole ring system substituted with a hydroxyl group at the 3-position and a carboxylic acid group at the 2-position.

Systematic Name: this compound CAS Number: 6245-93-8[1] Molecular Formula: C₉H₇NO₃[1] Molecular Weight: 177.16 g/mol [1]

The presence of both a hydrogen bond donor (hydroxyl and N-H groups) and acceptor (carbonyl and hydroxyl oxygens), as well as an acidic proton, dictates its intermolecular interactions and overall polarity.

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₉H₇NO₃ | [1] |

| Molecular Weight | 177.16 g/mol | [1] |

| CAS Number | 6245-93-8 | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. Limited solubility in water and non-polar solvents is anticipated. | Inferred from related structures |

| pKa | Data not available |

Tautomerism: A Key Structural Feature

An important structural consideration for 3-hydroxyindoles is the potential for tautomerism. This compound can exist in equilibrium with its keto tautomer, 3-oxo-2,3-dihydro-1H-indole-2-carboxylic acid (also known as indoxylic acid). The position of this equilibrium is influenced by the solvent, pH, and the presence of other substituents. Understanding this tautomeric relationship is crucial for interpreting spectroscopic data and predicting the compound's reactivity.

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 3-hydroxy-1H-indole-2-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Profile of 3-Hydroxy-1H-indole-2-carboxylic Acid

Preamble: Navigating the Spectroscopic Challenge of a Tautomeric System

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS 6245-93-8). It is crucial for researchers to recognize that this molecule is subject to keto-enol tautomerism. The 3-hydroxy-indole (enol) form can exist in equilibrium with its 3-oxo-2,3-dihydro-1H-indole (keto or oxindole) tautomer. This dynamic equilibrium is highly sensitive to the physical state (solid vs. solution) and the solvent's polarity and proticity, which will profoundly influence the observed spectroscopic data. This document will, therefore, present a predictive analysis grounded in the established principles of spectroscopy and data from analogous structures, offering insights into how to interpret the spectra of either or a mixture of both tautomers.

Section 1: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful first-pass technique for identifying key functional groups. For this compound, the IR spectrum is expected to be dominated by features of the hydroxyl, amine, carboxylic acid, and aromatic moieties. The key diagnostic challenge is distinguishing between the enol and keto forms.

Predicted IR Absorption Bands

The interpretation of the IR spectrum hinges on identifying characteristic vibrational modes. Due to extensive hydrogen bonding, many peaks, particularly those involving O-H and N-H groups, are expected to be broad.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Commentary and Rationale |

| Carboxylic Acid O-H | Stretching (ν) | 3300 - 2500 (very broad) | This is a hallmark of a hydrogen-bonded carboxylic acid dimer. Its broadness is a key identifying feature and it will likely overlap with C-H and N-H stretches.[1][2] |

| Indole N-H | Stretching (ν) | ~3400 - 3300 (medium, broad) | In the enol tautomer, this peak indicates the N-H of the indole ring. Its position and broadness are influenced by hydrogen bonding. |

| Enol O-H | Stretching (ν) | ~3500 (sharp, if free) or ~3200 (broad, if H-bonded) | This peak, specific to the enol form, may be difficult to resolve from the broad carboxylic acid and N-H bands. |

| Aromatic C-H | Stretching (ν) | 3100 - 3000 (sharp, multiple) | These peaks are characteristic of the C-H bonds on the benzene portion of the indole ring. |

| Carbonyl C=O | Stretching (ν) | ~1710 - 1680 | A strong, sharp peak characteristic of a carboxylic acid carbonyl. In the keto (oxindole) tautomer, an additional lactam carbonyl stretch would be expected around 1680-1660 cm⁻¹. Conjugation with the aromatic ring typically lowers the frequency.[1][2] |

| Aromatic C=C | Stretching (ν) | ~1600, ~1450 (multiple, variable) | These absorptions are characteristic of the indole aromatic ring system. |

| C-O | Stretching (ν) | ~1320 - 1210 (strong) | This band is associated with the C-O single bond of the carboxylic acid group.[2] |

| O-H | Bending (δ) | ~960 - 900 (broad) | The out-of-plane bend for the carboxylic acid O-H is another diagnostically useful, broad peak.[2] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A solid-state ATR-FTIR is the preferred method for rapid and non-destructive analysis.

-

Sample Preparation: Ensure the solid sample of this compound is dry. No further preparation is typically needed.

-

Instrument Setup: Use a diamond or germanium ATR crystal. Record a background spectrum of the clean, empty crystal.

-

Sample Analysis: Place a small amount of the sample onto the ATR crystal and apply consistent pressure using the instrument's anvil.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an ATR correction and baseline correction using the instrument's software to produce the final absorbance spectrum.

Visualization: Tautomeric Equilibrium

The equilibrium between the two principal tautomers is central to understanding the compound's properties.

Caption: Keto-enol tautomerism in this compound.

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The observed spectra will be highly dependent on the solvent used due to its effect on tautomeric equilibrium and proton exchange rates. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids as it solubilizes the compound and often allows for the observation of exchangeable protons (OH, NH).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will reveal the number of different proton environments and their connectivity.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Commentary and Rationale |

| Carboxyl H (-COOH) | 12.0 - 13.0 | Broad Singlet | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet that will exchange with D₂O.[3] |

| Indole N-H | 11.0 - 12.0 | Broad Singlet | In the enol form, the indole N-H proton is deshielded and often broad. In the keto form, this becomes an amide N-H, shifting slightly upfield. |

| Enol O-H | 9.0 - 10.0 | Broad Singlet | If the enol tautomer is present, this hydroxyl proton will appear as a broad, exchangeable signal. Its absence would suggest the dominance of the keto form. |

| Aromatic H (H4-H7) | 7.0 - 7.8 | Multiplets (d, t, dd) | The four protons on the benzene ring will appear in the aromatic region, with splitting patterns determined by their coupling to neighbors. For example, H4 and H7 are often doublets, while H5 and H6 are often triplets or doublets of doublets. |

| Aliphatic C3-H (Keto form) | ~5.0 | Singlet | This is a key diagnostic peak. If the keto (oxindole) tautomer is present, the proton at the C3 position will appear as a singlet in this region. Its presence and integration would indicate the keto:enol ratio. |

Predicted ¹³C NMR Spectral Data

The carbon NMR provides a count of non-equivalent carbon atoms and information about their chemical environment.

| Carbon Assignment | Predicted δ (ppm) | Commentary and Rationale |

| Carboxyl C=O | 165 - 175 | The carbonyl carbon of the carboxylic acid is significantly downfield. |

| Lactam C=O (Keto form) | 175 - 185 | Diagnostic for the keto tautomer. The C2 carbonyl of the oxindole ring would appear in this region. |

| C3 (Enol form) | 140 - 150 | In the enol form, C3 is an sp² carbon bonded to an oxygen, resulting in a downfield shift. |

| C3 (Keto form) | 70 - 80 | In the keto form, C3 is a quaternary sp³ carbon bonded to an oxygen, appearing much further upfield. |

| Aromatic/Indole Carbons | 110 - 140 | The remaining sp² carbons of the indole ring system will resonate in this characteristic region. |

Visualization: General NMR Workflow

Caption: A generalized workflow for NMR-based structural elucidation.

Section 3: Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for such small molecules.

Predicted Molecular Ion and Fragmentation

The molecular formula of this compound is C₉H₇NO₃, with a molecular weight of 177.16 g/mol .

-

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 177, corresponding to the intact molecule.

-

Key Fragmentation Pathways: The fragmentation will likely proceed through characteristic losses from the carboxylic acid and indole core. Analysis of related hydroxyindole-3-carboxylic acids provides a strong basis for these predictions.[4]

-

Loss of H₂O (m/z 159): Decarboxylation is often preceded or accompanied by the loss of water. This is a common fragmentation for molecules with hydroxyl and carboxyl groups.

-

Loss of •OH (m/z 160): Alpha-cleavage at the carboxylic acid can lead to the loss of a hydroxyl radical.

-

Loss of COOH (m/z 132): Loss of the entire carboxyl group as a radical is a highly probable fragmentation pathway.

-

Decarboxylation (Loss of CO₂, m/z 133): The most characteristic fragmentation of a carboxylic acid, leading to the [M-CO₂]⁺˙ ion. This fragment (3-hydroxyindole) would be a major peak in the spectrum.

-

Subsequent Fragmentation: The fragment at m/z 133 would likely lose CO (a common indole fragmentation) to yield a fragment at m/z 105.

-

Summary of Predicted Mass Fragments

| m/z Value | Proposed Fragment Identity | Rationale |

| 177 | [M]⁺˙ | Molecular Ion |

| 160 | [M - •OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 159 | [M - H₂O]⁺˙ | Loss of water |

| 133 | [M - CO₂]⁺˙ | Decarboxylation, likely a major fragment |

| 132 | [M - •COOH]⁺ | Loss of the carboxylic acid group |

| 105 | [M - CO₂ - CO]⁺˙ | Subsequent loss of carbon monoxide from the m/z 133 fragment |

Section 4: Conclusion and Integrated Spectroscopic Portrait

The structural elucidation of this compound is a non-trivial exercise due to the inherent tautomerism. A combined analytical approach is essential for a definitive characterization.

-

IR spectroscopy will quickly confirm the presence of the carboxylic acid and aromatic indole core. The broadness of the hydroxyl and amine stretches will indicate strong intermolecular hydrogen bonding.

-

Mass spectrometry will confirm the molecular weight of 177 g/mol and show a characteristic fragmentation pattern dominated by decarboxylation.

-

NMR spectroscopy is the most powerful tool for elucidating the specific tautomeric form(s) present in solution. The presence or absence of a proton signal around 5.0 ppm in the ¹H NMR spectrum is the most direct indicator of the keto-enol ratio.

By carefully applying these state-of-the-art spectroscopic techniques and interpreting the data with an understanding of the underlying chemical principles, researchers can confidently characterize the structure of this compound and its tautomeric behavior in different environments.

References

- Heacock, R. A., Hutzinger, O., & Jamieson, W. D. (1971). Mass Spectra of the Hydroxyindole-3-carboxylic Acids and the Hydroxyskatoles. Canadian Journal of Chemistry, 49(8), 1296-1302.

-

Nawara, K., & Pikus, S. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3324. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. [Link]

-

Chemistry LibreTexts. (2022). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

A Technical Guide to 3-Hydroxy-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1H-indole-2-carboxylic acid, a synthetically derived indole derivative, stands as a pivotal scaffold in medicinal chemistry. While not found in nature, its strategic importance lies in its utility as a versatile building block for the development of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and the significant therapeutic applications of derivatives based on this core structure. The guide details a robust synthetic protocol for its preparation and furnishes a thorough analysis of its physicochemical and spectroscopic properties. Furthermore, it explores the extensive body of research highlighting the potent anticancer, antiviral, and neuroprotective activities exhibited by its derivatives, thereby underscoring its value in contemporary drug discovery and development.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] Among the vast family of indole derivatives, this compound has emerged as a significant synthetic intermediate. Although extensive searches of natural product databases and scientific literature have not revealed its natural occurrence, its value in the synthesis of pharmacologically active compounds is well-documented.

Derivatives of the this compound core have demonstrated significant potential in various therapeutic areas. Researchers have successfully synthesized and evaluated a range of these compounds, revealing potent activities, including anticancer, antiviral, and neuroprotective effects.[2][3][4] This guide serves as a technical resource for researchers engaged in the synthesis and application of indole-based compounds, providing a detailed examination of the synthesis, characterization, and medicinal chemistry applications of this important synthetic scaffold.

Synthesis of this compound

The most efficient and commonly employed method for the synthesis of this compound and its esters involves a modified Baeyer-Villiger oxidation of the corresponding indole-2-carboxylates.[5] This two-step sequence commences with a Vilsmeier-Haack formylation of an indole-2-carboxylate, followed by the Baeyer-Villiger oxidation of the resulting 3-formylindole-2-carboxylate.

Synthetic Pathway Overview

The overall synthetic transformation can be visualized as a two-step process starting from a readily available indole-2-carboxylate ester. The first step introduces a formyl group at the C3 position of the indole ring, which then serves as the substrate for the subsequent Baeyer-Villiger oxidation to yield the desired 3-hydroxy derivative.

Caption: Synthetic route to 3-hydroxyindole-2-carboxylates.

Detailed Experimental Protocol

The following protocol provides a step-by-step methodology for the synthesis of ethyl 3-hydroxy-1H-indole-2-carboxylate, a common ester of the target compound. The free acid can be obtained by subsequent hydrolysis.

Step 1: Vilsmeier-Haack Formylation of Ethyl Indole-2-carboxylate

-

Reagent Preparation: Prepare the Vilsmeier reagent in situ by adding phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere.

-

Reaction: To a solution of ethyl indole-2-carboxylate in anhydrous DMF, add the freshly prepared Vilsmeier reagent dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into ice-water and neutralize with a suitable base, such as sodium bicarbonate, to precipitate the product.

-

Purification: Collect the crude ethyl 3-formyl-1H-indole-2-carboxylate by filtration, wash with water, and purify by recrystallization or column chromatography.

Step 2: Baeyer-Villiger Oxidation of Ethyl 3-Formyl-1H-indole-2-carboxylate

-

Reaction Setup: Dissolve the ethyl 3-formyl-1H-indole-2-carboxylate in a suitable solvent, such as dichloromethane (DCM) or chloroform.

-

Oxidation: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at room temperature.[6] The reaction is typically exothermic and may require cooling.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, followed by washing with a saturated aqueous solution of sodium bicarbonate to remove the acidic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 3-hydroxy-1H-indole-2-carboxylate can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound (Optional)

-

Saponification: Dissolve the ethyl 3-hydroxy-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

-

Workup: After completion, cool the reaction mixture and acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the free carboxylic acid.

-

Purification: Collect the this compound by filtration, wash with cold water, and dry.

Physicochemical and Spectroscopic Characterization

The proper identification and characterization of this compound are crucial for its use in further synthetic applications and biological studies.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₃ | |

| Molecular Weight | 177.16 g/mol | |

| Melting Point | 213-214 °C (decomposes) | |

| Solubility | Soluble in hot alcohol and alkali hydroxides; insoluble in chloroform. | [7] |

| pKa (Carboxylic Acid) | ~2-3 (estimated) | [7] |

Spectroscopic Data

The following are typical spectroscopic data for indole-2-carboxylic acid derivatives. Specific data for the 3-hydroxy derivative should be acquired upon synthesis and purification.

-

¹H NMR Spectroscopy: The proton NMR spectrum of a carboxylic acid will show a characteristic broad singlet for the acidic proton of the carboxyl group, typically in the downfield region of 10-12 ppm. The protons on the indole ring will appear in the aromatic region (around 7-8 ppm), and their specific chemical shifts and coupling patterns will depend on the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon of the carboxyl group typically resonates in the range of 160-185 ppm. The carbons of the indole ring will appear in the aromatic region.

-

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3500 cm⁻¹. The C=O stretching vibration of the carboxyl group typically appears around 1700-1725 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and a carboxyl group (-45 amu).

Significance in Medicinal Chemistry

The this compound scaffold is a key component in the design and synthesis of various therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Anticancer Activity

Derivatives of indole-2-carboxylic acid have been extensively investigated for their anticancer properties. For instance, novel 1H-indole-2-carboxylic acid derivatives have been synthesized and shown to target the 14-3-3η protein, which is overexpressed in several cancers, leading to potent inhibitory activity against human liver cancer cell lines.[2] Other studies have identified indole-2-carboxylic acid derivatives as inhibitors of Mcl-1, an anti-apoptotic protein, demonstrating their potential in leukemia treatment.[1]

Antiviral Activity

The indole scaffold is also a valuable template for the development of antiviral agents. Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[3] Furthermore, certain indole-3-carboxylic acid derivatives have demonstrated in vitro antiviral activity against SARS-CoV-2.[8][9]

Neuroprotective Effects

The neuroprotective potential of indole derivatives is another active area of research. Indole-based compounds have been shown to possess antioxidant properties and the ability to disaggregate amyloid-β peptides, suggesting their potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[4] Additionally, certain indole-2-carboxylic acid derivatives have been investigated as antagonists of the NMDA receptor, which is implicated in neurotoxic damage.[10]

Conclusion

While this compound is not a naturally occurring molecule, its synthetic accessibility and the significant biological activities of its derivatives establish it as a valuable scaffold in medicinal chemistry. The synthetic route via a modified Baeyer-Villiger oxidation provides a reliable method for its preparation. The diverse therapeutic potential of its derivatives in oncology, virology, and neurology underscores the importance of this compound as a building block for the development of novel therapeutic agents. This guide provides a foundational resource for researchers looking to explore the synthesis and application of this promising indole derivative in their drug discovery endeavors.

References

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. (2026-01-08). Available from: [Link].

-

A Concise Synthesis of 3-Hydroxyindole-2-carboxylates by a Modified Baeyer—Villiger Oxidation. ResearchGate. (2025-08-06). Available from: [Link].

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. (2024-05-21). Available from: [Link].

-

Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed. (2022-08-05). Available from: [Link].

-

Tryptophan. Wikipedia. Available from: [Link].

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. (2023-01-27). Available from: [Link].

-

Baeyer-Villiger Oxidation. Chemistry Steps. Available from: [Link].

-

Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available from: [Link].

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Avicenna Journal of Medical Biochemistry. (2023-10-31). Available from: [Link].

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PMC. (2023-01-01). Available from: [Link].

-

Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available from: [Link].

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC. (2024-12-23). Available from: [Link].

-

In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. ACTA NATURAE. (2023-09-30). Available from: [Link].

- Indole-2-carboxylic acid derivatives. Google Patents.

-

pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022-04-07). Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]

- 7. Tryptophan - Wikipedia [en.wikipedia.org]

- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actanaturae.ru [actanaturae.ru]

- 10. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biosynthesis of 3-Hydroxy-1H-indole-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-1H-indole-2-carboxylic acid is an intriguing heterocyclic compound with potential applications in medicinal chemistry and drug development. While its synthetic routes are established, a comprehensive understanding of its natural biosynthetic pathway remains an area of active investigation. This technical guide synthesizes the current knowledge on indole metabolism and enzymatic hydroxylation to propose a putative biosynthetic pathway for this compound. We will delve into the likely precursor molecules, the key enzymatic transformations, and the methodologies required to elucidate and validate this pathway. This document is intended to serve as a foundational resource for researchers seeking to explore the biosynthesis of this and related indole-containing natural products.

Introduction: The Significance of Indole Derivatives

The indole nucleus is a privileged scaffold in a vast array of biologically active natural products and synthetic compounds. From the essential amino acid tryptophan to complex alkaloids, indole derivatives exhibit a broad spectrum of pharmacological activities.[1] The introduction of hydroxyl groups to the indole ring can significantly modulate a molecule's biological properties, including its receptor binding affinity, metabolic stability, and pharmacokinetic profile. This compound, as a hydroxylated derivative of indole-2-carboxylic acid, represents a molecule of interest for the development of novel therapeutics.[2][3] Understanding its biosynthesis is crucial for harnessing biocatalytic production methods and for the discovery of new enzymatic tools for synthetic biology.

Proposed Biosynthetic Pathway: From Tryptophan to a Hydroxylated Indole

While a definitive, end-to-end biosynthetic pathway for this compound has not been fully elucidated in the scientific literature, a plausible route can be postulated based on known metabolic pathways of tryptophan and the enzymatic capabilities of various organisms. The proposed pathway initiates with the ubiquitous precursor, L-tryptophan.

The biosynthesis can be conceptually divided into two key stages:

-

Stage 1: Formation of the Indole-2-carboxylic Acid Scaffold.

-

Stage 2: Hydroxylation of the Indole Ring at the C3 Position.

Stage 1: Biosynthesis of the Precursor, Indole-2-carboxylic Acid

The formation of indole-2-carboxylic acid from tryptophan is not a major, universally conserved metabolic route. However, evidence from studies on bacterial pathogenesis has shed light on a potential pathway involving the enzymes IbeA and IbeB. While the precise mechanism of the IbeA/IbeB system is still under investigation, it is proposed to be involved in the conversion of a tryptophan-derived precursor to indole-2-carboxylic acid.

Another potential, though less direct, route could involve the metabolism of tryptophan by various gut microbiota, which are known to produce a wide array of indole derivatives.[4] For instance, some bacteria can synthesize indole-3-carboxaldehyde from tryptophan, which could potentially be a substrate for further enzymatic modification to indole-2-carboxylic acid.[5]

Stage 2: The Crucial Hydroxylation Step

The introduction of a hydroxyl group at the C3 position of the indole ring is the defining step in the formation of this compound. This transformation is most likely catalyzed by a class of enzymes known as monooxygenases or dioxygenases .

Key Enzyme Families Implicated in Indole Hydroxylation:

-

Cytochrome P450 Monooxygenases (CYPs): This vast superfamily of heme-thiolate proteins is renowned for its ability to catalyze the oxidation of a wide range of substrates. Notably, the human cytochrome P450 enzyme, CYP2A6 , has been shown to oxidize indole to produce indoxyl (3-hydroxyindole) .[6] This provides a strong precedent for the enzymatic hydroxylation of an indole ring at the C3 position. It is highly probable that a microbial CYP enzyme exists with the substrate specificity to act on indole-2-carboxylic acid.

-

Flavin-Dependent Monooxygenases: These enzymes utilize flavin cofactors (FAD or FMN) to activate molecular oxygen and hydroxylate aromatic substrates. Flavin-dependent monooxygenases are frequently involved in the biosynthesis of complex fungal indole alkaloids, often catalyzing epoxidation of the indole 2,3-double bond, which can subsequently lead to hydroxylated products.[7]

-

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into their substrates. While often associated with ring cleavage, some dioxygenases can perform hydroxylation reactions.

The proposed overall biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Methodologies for Pathway Elucidation and Validation

Confirming the proposed biosynthetic pathway requires a multi-faceted experimental approach. The following protocols outline the key steps for identifying the responsible genes and enzymes and characterizing their function.

Experimental Workflow for Pathway Discovery

Caption: Experimental workflow for the elucidation of the biosynthetic pathway.

Detailed Experimental Protocols

Protocol 1: Screening for Producing Organisms

-

Culture Collection: Assemble a diverse collection of microorganisms, particularly bacteria (e.g., Streptomyces, Pseudomonas) and fungi (e.g., Aspergillus, Penicillium), known for producing indole alkaloids.

-

Cultivation: Grow the strains in various liquid media, some supplemented with L-tryptophan or indole-2-carboxylic acid to potentially induce the expression of the biosynthetic genes.

-

Extraction: After a suitable incubation period, extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).

-

Analytical Screening: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence of this compound by comparing the retention time and mass spectrum with an authentic standard.

Protocol 2: Identification of Candidate Genes

-

Genome Sequencing: Sequence the genome of any identified producing strains.

-

Bioinformatic Analysis: Search the genome for genes encoding putative monooxygenases or dioxygenases, particularly those located in potential biosynthetic gene clusters for secondary metabolites. Homology searches using known indole-hydroxylating enzymes (e.g., CYP2A6) can guide this process.

Protocol 3: Functional Gene Characterization

-

Gene Knockout: In the producing organism, create a targeted deletion of the candidate hydroxylase gene. Analyze the mutant strain's culture extract by LC-MS to confirm the abolishment of this compound production.

-

Heterologous Expression: Clone the candidate gene into a suitable expression host, such as E. coli or Saccharomyces cerevisiae.

-

Whole-Cell Biotransformation: Culture the recombinant host and feed it with the precursor, indole-2-carboxylic acid. Analyze the culture extract for the production of this compound.

Protocol 4: In Vitro Enzymatic Assay

-

Protein Expression and Purification: Overexpress the candidate hydroxylase enzyme with a purification tag (e.g., His-tag) in E. coli and purify it using affinity chromatography.

-

Assay Setup: Prepare a reaction mixture containing the purified enzyme, indole-2-carboxylic acid, and necessary cofactors (e.g., NADPH for CYPs, FAD for flavin-dependent monooxygenases) in a suitable buffer.

-

Reaction and Analysis: Incubate the reaction mixture at an optimal temperature. At various time points, quench the reaction and analyze the formation of this compound by HPLC or LC-MS.

Quantitative Data Summary

While specific kinetic data for the biosynthesis of this compound is not yet available, the following table provides a template for summarizing such data once obtained through the experimental protocols described above.

| Enzyme Candidate | Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Optimal pH | Optimal Temperature (°C) |

| [Example: CYP-X] | Indole-2-carboxylic acid | [Data] | [Data] | [Data] | [Data] | [Data] |

| [Example: FMO-Y] | Indole-2-carboxylic acid | [Data] | [Data] | [Data] | [Data] | [Data] |

Conclusion and Future Perspectives

The biosynthesis of this compound likely proceeds via the hydroxylation of an indole-2-carboxylic acid precursor, a reaction catalyzed by a monooxygenase or dioxygenase. While the specific enzymes and the organisms that harbor this pathway are yet to be definitively identified, the experimental framework outlined in this guide provides a clear roadmap for their discovery and characterization. The elucidation of this pathway will not only expand our fundamental understanding of microbial secondary metabolism but also provide valuable biocatalysts for the sustainable production of this and other valuable hydroxylated indole compounds for the pharmaceutical and biotechnology industries.

References

-

Que, Y., Huang, D., Gong, S., Zhang, X., Yuan, B., Xue, M., Shi, W., Zeng, F., Liu, M., Chen, T., Yu, D., Yan, X., Wang, Z., Yang, L., & Xiang, L. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 893962. [Link]

-

Li, Y., et al. (2020). Design, Synthesis and Biological Evaluation of indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

-

Wikipedia contributors. (2024, January 19). Tryptophan. In Wikipedia, The Free Encyclopedia. [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031. [Link]

-

Ding, Y., et al. (2016). Biosynthesis of Fungal Indole Alkaloids. Natural product reports, 33(11), 1269–1276. [Link]

-

The Good Scents Company. (n.d.). indole-2-carboxylic acid. [Link]

-

Olgen, S., et al. (2001). Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors. European journal of medicinal chemistry, 36(9), 749–761. [Link]

-

Li, Q., et al. (2023). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. Molecules, 28(14), 5364. [Link]

-

Lin, Z., et al. (2023). A Practical Synthesis of Indole-2-carboxylic Acid. ResearchGate. [Link]

-

Gao, K., et al. (2022). The role of microbial indole metabolites in tumor. Frontiers in Microbiology, 13, 998906. [Link]

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

-

Zhang, J., et al. (2021). New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases. Frontiers in Microbiology, 12, 797843. [Link]

-

Meng, Z., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. PubMed. [Link]

-

El-Gendy, M. A., et al. (2010). Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The role of microbial indole metabolites in tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of Fungal Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

Chemical stability and reactivity profile of 3-hydroxy-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Chemical Stability and Reactivity of 3-Hydroxy-1H-indole-2-carboxylic Acid

Introduction: The Versatile Scaffold of this compound

This compound is a heterocyclic compound of significant interest to the scientific community, particularly for professionals in medicinal chemistry and drug development. Its rigid bicyclic structure, combined with the strategic placement of a hydrogen-bond donor (hydroxyl group) and an acidic, chelating moiety (carboxylic acid), makes it a privileged scaffold for designing molecules that interact with biological targets. Derivatives of this core have been explored as HIV-1 integrase inhibitors, CysLT1 selective antagonists, and other therapeutic agents.[1][2][3]

However, the utility of this scaffold is intrinsically linked to its chemical behavior. A thorough understanding of its stability and reactivity is paramount for its successful application, from synthesis and purification to formulation and long-term storage. This guide provides a detailed examination of these properties, offering field-proven insights and practical methodologies for researchers, scientists, and drug development professionals.

Core Molecular Structure and Electronic Landscape

The chemical personality of this compound is dictated by the interplay of its three key functional components: the indole nucleus, the C2-carboxylic acid, and the C3-hydroxyl group.

-

Indole Nucleus: The electron-rich aromatic system of the indole ring is prone to electrophilic attack and is also susceptible to oxidation.

-

C2-Carboxylic Acid: This group is the primary acidic center and a key point for derivatization via esterification or amide coupling. Its position adjacent to the electron-donating indole nitrogen facilitates a critical instability pathway: decarboxylation.[4][5]

-

C3-Hydroxyl Group: This group introduces a point of nucleophilicity and hydrogen-bonding capability. It exists in a tautomeric equilibrium with its keto form, 3-oxo-2,3-dihydro-1H-indole-2-carboxylic acid. This equilibrium influences the molecule's reactivity and spectroscopic properties.

The proximity of these functional groups creates a molecule with a complex and nuanced reactivity profile that must be carefully managed during chemical manipulations.

Caption: Tautomerism of the core structure.

Chemical Stability Profile: Navigating Inherent Liabilities

The primary challenge in handling this compound is its propensity for degradation, most notably through decarboxylation.

Thermal Stability and Decarboxylation

The most significant stability liability of indole-2-carboxylic acids is the loss of CO₂ upon heating. This reaction is often facile due to the ability of the electron-rich indole nucleus to stabilize the protonated intermediate required for electrophilic substitution of the carboxyl group by a proton.

-

Causality: The reaction proceeds via an A-SE2 mechanism, where the indole C2 position is protonated, forming a cationic intermediate. The subsequent loss of CO₂ is the rate-determining step, leading to the formation of 3-hydroxyindole. The reaction is accelerated in polar, high-boiling point solvents like DMF or DMSO and by the presence of acid.[5][6]

-

Practical Implications: Synthetic protocols requiring high temperatures should be avoided. Purification by distillation is generally not feasible. Lyophilization or low-temperature crystallization are preferred methods for isolation. For long-term storage, the material should be kept at low temperatures (e.g., 2-8°C) and protected from light.[7]

pH-Dependent Stability

The molecule's stability is highly dependent on the pH of the medium.

-

Acidic Conditions (pH < 4): Strong acidic conditions can accelerate decarboxylation.[6] The indole nitrogen can also be protonated, altering the electronic properties of the ring system.

-

Neutral Conditions (pH 6-8): The molecule exhibits moderate stability, though thermal degradation remains a concern.

-

Basic Conditions (pH > 9): In basic media, the carboxylic acid is deprotonated to its carboxylate form. While this may slow the specific acid-catalyzed decarboxylation pathway, the phenoxide-like character of the deprotonated C3-hydroxyl group can increase the molecule's susceptibility to oxidation.

Oxidative and Photochemical Stability

The electron-rich indole ring and the C3-hydroxyl group make the molecule a target for oxidation.

-

Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of metal ions or light, can lead to the formation of complex colored degradation products. The C3-hydroxyl group can be oxidized to a ketone, and the indole ring can undergo oxidative cleavage. The use of inert atmospheres (Nitrogen or Argon) during reactions and storage is a crucial precautionary measure.

-

Photostability: As suggested by storage recommendations for its methyl ester derivative, the compound may be light-sensitive.[7] UV radiation can provide the energy to initiate radical-based degradation pathways. Therefore, storing the compound in amber vials or in the dark is essential for maintaining its integrity.

Protocol: Accelerated Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

-

Preparation: Prepare stock solutions of the compound (~1 mg/mL) in acetonitrile/water.

-

Stress Conditions:

-

Acidic: Add 0.1 M HCl to a final concentration of 0.01 M.

-

Basic: Add 0.1 M NaOH to a final concentration of 0.01 M.

-

Oxidative: Add 3% H₂O₂.

-

Thermal: Heat solutions at 60°C.

-

Photolytic: Expose solutions to a calibrated UV light source.

-

-

Time Points: Sample the solutions at t=0, 2, 4, 8, 24, and 48 hours.

-

Analysis: Quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC-UV method to quantify the parent compound and detect the formation of degradants.[8]

-

Data Evaluation: Plot the percentage of the parent compound remaining versus time for each condition to determine the degradation kinetics.

Caption: Workflow for a chemical stability study.

Reactivity Profile: A Toolkit for Derivatization

Despite its stability challenges, this compound is a versatile starting material. Its functional groups can be selectively targeted to build molecular complexity.

Reactions at the C2-Carboxylic Acid

This is the most common site for modification, crucial for creating derivatives for biological screening.[1][2]

-

Esterification: Standard Fischer esterification with an alcohol under acidic catalysis (e.g., H₂SO₄) can be employed, though conditions must be carefully controlled to minimize decarboxylation. Alternatively, reaction of the carboxylate salt with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF is a milder approach.[9]

-

Amide Coupling: This is a cornerstone reaction in medicinal chemistry. The carboxylic acid can be activated in situ using standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) and reacted with a primary or secondary amine. These reactions are typically run at or below room temperature, which is advantageous for preserving the core scaffold.

Reactions at the C3-Hydroxyl Group

-

O-Alkylation: Under basic conditions (e.g., NaH, K₂CO₃) in an aprotic solvent, the hydroxyl group is deprotonated to form an alkoxide, which can then be alkylated with an electrophile like an alkyl or benzyl halide.

-

O-Acylation: The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine.

Reactions on the Indole Ring

-

N-Alkylation/Arylation: The indole nitrogen can be deprotonated with a strong base (e.g., NaH) and subsequently alkylated.

-

Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. Reactions like Vilsmeier-Haack formylation (using POCl₃/DMF) can introduce substituents, typically at the C3 position if unsubstituted, but the existing groups on the target molecule will direct substitution to other positions on the benzene portion of the indole.[1]

Caption: Major reactivity pathways of the title compound.

Experimental Protocol: EDC/HOBt Mediated Amide Coupling

This self-validating protocol describes a common and reliable method for synthesizing amide derivatives, a process frequently used in drug discovery programs.[10]

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve this compound (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF. Stir until all solids are dissolved.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Activation and Coupling: Cool the mixture to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C. The use of EDC/HOBt minimizes side reactions and racemization if chiral amines are used.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction is indicated by the consumption of the starting carboxylic acid.

-

Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Conclusion

This compound is a valuable yet challenging chemical entity. Its primary liability—thermal and acid-catalyzed decarboxylation—demands careful consideration during synthesis, purification, and storage. However, its functional handles offer a rich playground for chemical modification. By understanding its inherent stability profile and leveraging mild, modern synthetic methods for its derivatization, researchers can effectively harness the potential of this scaffold to develop novel chemical probes and therapeutic candidates. This guide serves as a foundational resource for making informed, causality-driven decisions when working with this versatile molecule.

References

-

Wang, D., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(11), 1082-1087. [Link]

-

Wikipedia. (2024). Tryptophan. Wikipedia, The Free Encyclopedia. [Link]

-

Li, J., et al. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(21), 7545. [Link]

-

Xu, B., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry Letters, 24(15), 3496-3501. [Link]

- Leeson, P. D., et al. (1993). Indole-2-carboxylic acid derivatives.

-

Szafraniec-Gorol, G., et al. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 28(18), 6688. [Link]

-

Rao, B. P., et al. (2017). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Analytical & Bioanalytical Techniques, 8(2). [Link]

-

Kulkarni, P. M., et al. (2017). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 60(1), 219-237. [Link]

-

Jiang, Z., et al. (2019). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 9(4), 2110-2119. [Link]

-

Ghosh, A., et al. (2023). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. Organic Letters, 25(4), 564-569. [Link]

-

Challis, B. C., & Millar, E. M. (1972). Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2, 10, 1111-1116. [Link]

-

Barciszewski, J., et al. (2003). Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Journal of Molecular Structure, 651-653, 91-100. [Link]

-

Piers, E., & Brown, R. K. (1962). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry, 40(3), 559-561. [Link]

- CN109694343B. (2021). Decarboxylation method of heterocyclic carboxylic acid compounds.

Sources

- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]

- 6. Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. biosynth.com [biosynth.com]

- 8. longdom.org [longdom.org]

- 9. WO1993021153A1 - Indole-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

3-Hydroxy-1H-indole-2-carboxylic acid and its role as a metabolite

An In-depth Technical Guide to 3-Hydroxy-1H-indole-2-carboxylic Acid: A Tryptophan Metabolite with Latent Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a distinct metabolite originating from the essential amino acid, tryptophan. Geared towards researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, its putative metabolic origins, analytical methodologies for its quantification, and its inferred biological significance based on the activities of structurally related indole derivatives.

Introduction: Unveiling a Lesser-Known Indole Metabolite

The metabolism of tryptophan is a critical biochemical hub, branching into several pathways that produce a host of bioactive molecules, including serotonin, kynurenine, and various indole derivatives. While much attention has been focused on major metabolites, a constellation of minor or less-characterized compounds exists, each with the potential for unique physiological roles. This compound is one such molecule. As an oxidized derivative of the indole-2-carboxylic acid scaffold, it represents an intriguing intersection of microbial and host metabolism, with potential implications in inflammation, oncology, and neuroscience that are just beginning to be explored. This guide serves to consolidate the current, albeit sparse, direct knowledge of this compound and to build a predictive framework for its function and application by examining its chemical relatives.

Physicochemical Properties and Chemical Synthesis

A foundational understanding of a molecule begins with its basic properties and accessibility through chemical synthesis.

Core Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 6245-93-8 | [1] |

| Molecular Formula | C₉H₇NO₃ | - |

| Molecular Weight | 177.16 g/mol | - |

| Appearance | Inferred: Solid, likely off-white to pale yellow | - |

| Solubility | Expected to have limited solubility in water, soluble in organic solvents like DMSO, DMF, and alcohols. | [1] |

Chemical Synthesis: The Dieckmann Cyclization Approach

The synthesis of this compound and its esters is reliably achieved through Dieckmann cyclization. This intramolecular condensation reaction is a cornerstone of indole synthesis, valued for its efficiency in forming the pyrrole ring fused to the benzene core.

The rationale behind this choice of synthesis is its robustness and adaptability. The starting materials, typically substituted anthranilic acid esters, are often commercially available or readily prepared. The cyclization step, driven by a strong base, proceeds with high efficiency to form the thermodynamically stable indole scaffold. The resulting ester can then be hydrolyzed to the target carboxylic acid.

Experimental Protocol: Synthesis via Dieckmann Cyclization [2][3]

-

Preparation of the Precursor: A diester precursor, such as a 2-[(carboxymethyl)amino]benzoic acid diester, is prepared. This is typically achieved by N-alkylation of an anthranilic acid ester with an α-haloacetate (e.g., ethyl bromoacetate).

-

Intramolecular Cyclization (Dieckmann Condensation):

-

To a solution of the diester precursor in an anhydrous aprotic solvent (e.g., tetrahydrofuran [THF] or dimethylformamide [DMF]), a strong base such as potassium tert-butoxide or sodium hydride is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The strong base is required to deprotonate the α-carbon of the carboxymethyl group, generating a nucleophilic enolate. This enolate then attacks the ester carbonyl of the benzoic acid moiety in an intramolecular fashion.

-

The reaction mixture is stirred and allowed to warm to room temperature, typically for several hours, until the reaction is complete (monitored by Thin Layer Chromatography).

-

-

Work-up and Hydrolysis:

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.[4]

-

The crude product, 1-substituted-3-hydroxy-1H-indole-2-carboxylic acid ester, is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The resulting ester is then subjected to hydrolysis (e.g., using lithium hydroxide in a THF/water mixture) to yield the final this compound.

-

-

Purification: The final product is purified using column chromatography on silica gel or by recrystallization to achieve high purity.[5]

Self-Validation: The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to validate the molecular structure and weight.[4][6]

Caption: Workflow for the chemical synthesis of this compound.

Metabolic Origins: A Putative Pathway

While the precise enzymatic pathway leading to this compound is not yet definitively established in the literature, we can postulate a logical route based on known tryptophan metabolism. Tryptophan is primarily metabolized via three major routes: the serotonin pathway, the kynurenine pathway, and the indole pathway, which is heavily influenced by the gut microbiota.[7]

The indole pathway generates numerous derivatives, including indole-3-pyruvic acid, which can be further metabolized to indole-3-acetic acid and indole-3-carboxylic acid.[7] It is plausible that this compound arises from a side branch of this pathway.

A Plausible Metabolic Route:

-

Tryptophan to Indole-2-carboxylic Acid: Tryptophan may undergo deamination and rearrangement to form indole-2-carboxylic acid. This is a less common rearrangement compared to the formation of indole-3-substituted metabolites but is biochemically feasible.

-

Hydroxylation: The key step would be the regioselective hydroxylation of the indole-2-carboxylic acid intermediate at the C3 position. This oxidation is likely catalyzed by a cytochrome P450 (CYP) enzyme in the liver or by microbial hydroxylases within the gut.

This proposed pathway highlights the critical interplay between host and microbial enzymes in generating the full spectrum of tryptophan metabolites.

Caption: A putative metabolic pathway for the formation of this compound.

Biological Significance & Therapeutic Potential (Inferred)

Direct studies on the bioactivity of this compound are scarce. However, the indole-2-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent pharmacological activities. By examining these related compounds, we can infer the likely therapeutic potential of the 3-hydroxy derivative.

-

Anti-inflammatory Activity: Derivatives of 1H-indole-2-carboxylic acid have been identified as potent and selective antagonists of the CysLT1 receptor.[8] This receptor mediates many of the pathophysiological effects of cysteinyl leukotrienes in asthma and other inflammatory conditions like allergic rhinitis and cardiovascular disease.[8] The core indole structure is essential for this activity, suggesting that the 3-hydroxy metabolite could retain or possess modulated activity at this target.

-

Oncology: The indole scaffold is central to the development of modern anticancer agents.[9] Novel 1H-indole-2-carboxylic acid derivatives have been synthesized that target the 14-3-3η protein, showing potent inhibitory activity against several human liver cancer cell lines.[10] Other indole derivatives have shown cytotoxic effects against breast cancer cells.[9] Given that reactive oxygen species (ROS) generation is a mechanism for some indole-based anticancer drugs, the 3-hydroxy group could potentially modulate this activity.[11]

-

Neuroprotection: Indole compounds derived from tryptophan are increasingly recognized for their role in neuroprotection and their potential as therapeutics for neurodegenerative diseases.[12][13] Neuroinflammation is a key factor in the progression of diseases like Alzheimer's and Parkinson's.[14][15] The anti-inflammatory potential of indole derivatives suggests they could be beneficial in mitigating this neuroinflammatory cascade.

Analytical Methodologies for Quantification in Biological Matrices

To investigate the role of this compound as a biomarker or to study its pharmacokinetics, a robust and sensitive analytical method is essential. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecule metabolites in complex biological samples like plasma, serum, and cerebrospinal fluid (CSF).[7][16]

Rationale for LC-MS/MS: This technique offers unparalleled selectivity and sensitivity. The liquid chromatography step separates the analyte of interest from other matrix components and isomers. The tandem mass spectrometry provides two levels of mass confirmation (precursor ion and product ion), ensuring highly specific detection and accurate quantification, even at very low concentrations.

Detailed Step-by-Step Protocol: LC-MS/MS Quantification

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of biological sample (e.g., serum), add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Causality: Methanol acts as a protein precipitating agent. The cold temperature enhances the efficiency of precipitation. The internal standard is crucial for correcting for variations in sample recovery and matrix effects during analysis.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for injection.

-

-

Chromatographic Separation (LC):

-

Inject 5-10 µL of the reconstituted sample onto a reverse-phase C18 column (e.g., a Waters Acquity UPLC HSS T3 column).

-